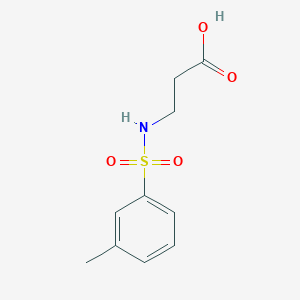

3-(Toluene-3-sulfonylamino)-propionic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Toluene-3-sulfonylamino)-propionic acid is an organic compound characterized by the presence of a toluene sulfonyl group attached to an amino-propionic acid backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Toluene-3-sulfonylamino)-propionic acid typically involves the reaction of toluene sulfonyl chloride with an appropriate amino acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through crystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and purification systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Toluene-3-sulfonylamino)-propionic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols.

Applications De Recherche Scientifique

Biological Applications

-

Neuroprotective Properties :

Research indicates that derivatives of propionic acid, including 3-(Toluene-4-sulfonylamino)-propionic acid, exhibit neuroprotective effects. They have been studied for their ability to modulate oxidative stress and inflammatory pathways in neurodegenerative models. For instance, compounds related to this structure have shown promise in protecting neuronal cells from damage induced by amyloid-beta peptides, which are implicated in Alzheimer’s disease . -

Antitumor Activity :

The sulfonamide group is known to enhance the therapeutic potential of compounds against various cancers. Studies have indicated that similar sulfonamide derivatives can inhibit steroid sulfatase, an enzyme involved in the local production of estrogenic steroids, thereby presenting a potential strategy for treating estrogen-dependent cancers . -

Antioxidant Activity :

The antioxidant properties of 3-(Toluene-4-sulfonylamino)-propionic acid have been explored, particularly its ability to scavenge free radicals and reduce lipid peroxidation. This activity is crucial in preventing cellular damage in various pathological conditions .

Case Study 1: Neuroprotection in Alzheimer’s Disease Models

In a study involving neuroblastoma cells exposed to amyloid-beta-induced toxicity, derivatives of propionic acid demonstrated significant neuroprotective effects by reducing oxidative stress markers and enhancing cell viability. The results suggested that these compounds could be developed further for therapeutic use in Alzheimer’s disease .

Case Study 2: Inhibition of Steroid Sulfatase

A series of experiments evaluated the inhibitory effects of sulfonamide derivatives on steroid sulfatase activity in human placental cells. The findings revealed that specific substitutions on the phenyl ring significantly enhanced inhibitory potency, highlighting the potential application of 3-(Toluene-4-sulfonylamino)-propionic acid in cancer therapy .

Mécanisme D'action

The mechanism of action of 3-(Toluene-3-sulfonylamino)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target molecule.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(Toluene-3-sulfonyl)-pyrrolidine-1-carboxylic acid

- 1-(Toluene-3-sulfonyl)-aziridine

- 3-Toluenesulfonyl chloride

Uniqueness

3-(Toluene-3-sulfonylamino)-propionic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity that makes it suitable for a wide range of applications in organic synthesis and beyond.

Activité Biologique

3-(Toluene-3-sulfonylamino)-propionic acid is an organic compound notable for its unique structure, which includes a toluene sulfonyl group linked to an amino-propionic acid backbone. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities.

The compound's molecular formula is C₉H₁₁NO₃S, and it possesses distinct functional groups that influence its reactivity and biological interactions. The sulfonyl group enhances the compound's ability to form strong interactions with biological macromolecules, such as proteins and enzymes, which is crucial for its biological activity .

The biological activity of this compound primarily involves its interaction with specific molecular targets. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions with amino acid residues in proteins, potentially leading to enzyme inhibition or modulation of receptor activity. This mechanism is particularly relevant in the context of modifying peptide structures to enhance their therapeutic properties .

Biological Activities

Research indicates several potential biological activities associated with this compound:

- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties, particularly against HIV. For instance, related compounds have shown significant inhibitory effects on HIV replication with IC₅₀ values in the low micromolar range .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit kynurenine aminotransferase, an enzyme involved in the kynurenine pathway, which is crucial for regulating neuroactive metabolites. Inhibition of this enzyme may have implications for neurological disorders .

- Anticancer Potential : Some studies have explored the use of sulfonamide derivatives in cancer therapy, highlighting their ability to induce apoptosis in cancer cells. The structural similarity between these compounds and this compound suggests potential for anticancer applications.

Case Studies

- Inhibition of Kynurenine Pathway : A study focused on the inhibition of kynurenine aminotransferase by derivatives similar to this compound demonstrated that these compounds could modulate levels of neuroactive metabolites such as kynurenic acid and quinolinic acid. This modulation is significant in the context of neurodegenerative diseases and psychiatric disorders .

- Antiviral Screening : In a screening for novel antiviral agents against HIV, several derivatives were evaluated, revealing promising activity profiles. Compounds with structural similarities to this compound exhibited IC₅₀ values indicating effective inhibition of viral replication .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

3-[(3-methylphenyl)sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-8-3-2-4-9(7-8)16(14,15)11-6-5-10(12)13/h2-4,7,11H,5-6H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEIMTNGUSPVFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.